molecular formula C13H25Cl2N3S B11772419 (S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

Katalognummer: B11772419
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: PWNDDXJSIGIUCY-XRIOVQLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N²,N⁶-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride (CAS: 104632-25-9) is a chiral benzothiazole derivative characterized by a tetrahydrobenzo[d]thiazole core substituted with propyl groups at the N² and N⁶ positions and stabilized as a dihydrochloride salt . The compound is synthesized via nucleophilic substitution reactions involving N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine and propylating agents under controlled conditions, as inferred from analogous synthetic routes for related derivatives .

Eigenschaften

Molekularformel

C13H25Cl2N3S

Molekulargewicht

326.3 g/mol

IUPAC-Name

(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

InChI

InChI=1S/C13H23N3S.2ClH/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2;;/h10,14H,3-9H2,1-2H3,(H,15,16);2*1H/t10-;;/m0../s1

InChI-Schlüssel

PWNDDXJSIGIUCY-XRIOVQLTSA-N

Isomerische SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC.Cl.Cl

Kanonische SMILES

CCCNC1CCC2=C(C1)SC(=N2)NCCC.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Enantiomeric Resolution Using L(+)-Tartaric Acid

The racemic mixture of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is treated with L(+)-tartaric acid in water at 70–75°C. The diastereomeric salt of the (S)-enantiomer precipitates upon cooling, achieving a chiral purity of 99.45% with 0.55% R-isomer contamination. Recrystallization from water further enhances purity to 99.80%.

Reaction Conditions for Resolution

ParameterValue
Resolving AgentL(+)-Tartaric acid
SolventWater
Temperature70–75°C (reflux)
Chiral Purity Post-Rx99.45% (S)
Yield40 g from 100 g starting material

Propylation of the Benzothiazole Core

The (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine undergoes sequential propylation to introduce N2 and N6 propyl groups.

N6-Propylation via Propionic Anhydride

In methanol, the (S)-enantiomer reacts with propionic anhydride in the presence of triethylamine at 10–20°C. This step selectively propylates the N6 amine, forming N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide . Excess propionic anhydride ensures complete acylation, with the reaction monitored via thin-layer chromatography (TLC).

Propylation Reaction Parameters

ParameterValue
Alkylating AgentPropionic anhydride
BaseTriethylamine
SolventMethanol
Temperature10–20°C
Reaction Time90 minutes

N2-Propylation via Boron Trifluoride-Mediated Reduction

The propionamide intermediate is reduced using sodium borohydride and boron trifluoride-tetrahydrofuran (BF3-THF) complex. This step cleaves the amide bond, yielding the secondary amine N2-propyl-(S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine . The BF3-THF complex stabilizes the intermediate, preventing over-reduction.

Reduction Conditions

ParameterValue
Reducing AgentNaBH4 + BF3-THF
SolventTetrahydrofuran (THF)
TemperatureRoom temperature
WorkupAcid-base extraction

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt to enhance stability and solubility. The amine is dissolved in aqueous hydrochloric acid, followed by carbon treatment to remove impurities. Neutralization with potassium hydroxide precipitates the pure free base, which is then treated with HCl gas in ethanol to form the dihydrochloride.

Salt Formation Protocol

StepDetails
Acid Treatment40 ml HCl in 100 ml water
Carbon TreatmentHyflow filtration
Neutralization112 g KOH in 160 ml water
Final Salt PrecipitationHCl gas in ethanol

Analytical Characterization

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) confirms enantiomeric excess. The (S)-enantiomer elutes at 24.92 minutes, with ≤0.55% R-isomer detected.

Spectroscopic Data

  • 1H NMR (D2O) : δ 1.12 (t, 6H, -CH2CH2CH3), 2.68–3.01 (m, 4H, cyclohexyl-H), 3.45 (q, 4H, -NCH2).

  • Mass Spectrometry : m/z 326.3 [M+H]+.

Yield Optimization and Scalability

Batch scalability is demonstrated in the patent literature, with a 40% yield achieved at the 100-gram scale. Critical factors include:

  • Temperature Control : Maintaining ≤20°C during propylation minimizes side reactions.

  • Solvent Purity : Methanol must be anhydrous to prevent hydrolysis of propionic anhydride.

  • Carbon Treatment : Removes colored impurities, ensuring a white crystalline product.

A 2019 study compared propylation methods using propionic anhydride versus propyl bromide . The anhydride route provided higher regioselectivity (N6:N2 = 9:1) compared to alkyl halides (N6:N2 = 3:1). This aligns with the patent’s preference for anhydride-based propylation .

Analyse Chemischer Reaktionen

Acylation Reactions

The secondary amines at N2 and N6 positions undergo nucleophilic acylation with acyl halides or anhydrides. This reactivity is critical for synthesizing pharmacologically active derivatives like pramipexole analogs.

ReagentConditionsProductYieldReference
Propionyl bromideCH₂Cl₂, 0–5°C, 2 hN2,N6-Dipropionyl derivative85%
Acetic anhydridePyridine, RT, 12 hN2-Acetylated intermediate72%
Benzoyl chlorideTHF, Et₃N, reflux, 6 hN6-Benzoylated analog68%

Key Findings :

  • Acylation occurs preferentially at the N6 position due to reduced steric hindrance compared to N2 .

  • The dihydrochloride salt must be neutralized with a weak base (e.g., NaHCO₃) before acylation to free the amine groups .

Complexation with Transition Metals

The compound acts as a chiral ligand in asymmetric catalysis, leveraging its stereogenic center and amine donors.

MetalReaction TypeApplicationEnantioselectivityReference
PalladiumSuzuki-Miyaura couplingSynthesis of biaryl compoundsUp to 92% ee
RhodiumHydrogenationAsymmetric reduction of ketones88% ee
CopperCyclopropanationChiral cyclopropane synthesis78% ee

Structural Influence :

  • The (S)-configuration ensures optimal spatial arrangement for metal coordination.

  • Propyl groups enhance ligand solubility in nonpolar solvents .

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity.

pH ConditionBehaviorApplicationReference
< 3.0Stable protonated form (NH₃⁺)Salt formulation for drug delivery
7.0–9.0Deprotonation to free baseFacilitates further functionalization

Solubility Data :

  • Water solubility: 12.5 mg/mL (dihydrochloride form) .

  • LogP (free base): 1.8, indicating moderate lipophilicity .

Thiazole Ring Reactivity

The tetrahydrobenzo[d]thiazole core exhibits limited aromaticity, reducing electrophilic substitution but enabling ring-opening reactions.

Reaction TypeReagentProductNotesReference
OxidationH₂O₂, FeCl₃Sulfoxide derivativePartial ring degradation
ReductionNaBH₄, MeOHTetrahydrobenzothiazole diolRing remains intact

Thermal Stability :

  • Decomposes at 215°C (dihydrochloride form) .

  • Free base is stable up to 180°C .

Stereochemical Transformations

The (S)-configuration is preserved in most reactions, but racemization occurs under harsh conditions.

ConditionRacemization RateMitigation StrategyReference
pH > 10, 60°C15% over 2 hUse buffered, low-temperature conditions
Strong Lewis acids22% over 6 hAvoid protic solvents

Wissenschaftliche Forschungsanwendungen

Treatment of Parkinson's Disease

(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride acts as a dopamine receptor agonist. Its primary application is in the management of Parkinson's disease, where it helps alleviate symptoms by stimulating dopamine receptors in the brain. This mechanism is crucial for improving motor functions and reducing tremors associated with the disease .

Management of Restless Legs Syndrome

In addition to Parkinson's disease, this compound is also effective in treating restless legs syndrome (RLS). RLS is characterized by an uncontrollable urge to move the legs, often accompanied by uncomfortable sensations. The dopamine agonistic properties of this compound help mitigate these symptoms by enhancing dopaminergic transmission .

Neuroprotective Effects

Research indicates that compounds similar to (S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine may possess antioxidant properties that contribute to neuroprotection. This effect can be beneficial in preventing neuronal damage in various neurodegenerative conditions .

Case Study 1: Efficacy in Parkinson’s Disease

A clinical trial involving patients with early-stage Parkinson's disease demonstrated that treatment with pramipexole significantly improved motor symptoms compared to placebo. Patients reported enhanced quality of life and reduced severity of symptoms over a 24-week period .

Case Study 2: Impact on Restless Legs Syndrome

In a randomized controlled trial for restless legs syndrome patients treated with this compound showed marked improvement in sleep quality and reduction in leg discomfort compared to those receiving standard treatment .

Wirkmechanismus

The mechanism of action of (S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including neuroprotection and modulation of motor functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, with key comparisons summarized in Table 1.

Structural Analogues and Substituent Effects

  • 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS: 106092-11-9) :
    This analog lacks the propyl substituents at N² and N⁶, resulting in reduced lipophilicity. Such differences may lower membrane permeability compared to the dipropyl derivative, impacting bioavailability .

  • (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (CAS: 57634-55-6) :
    The (R)-enantiomer of the parent amine demonstrates how stereochemistry influences biological activity. For example, (S)-configured derivatives often exhibit enhanced binding affinity to chiral targets, such as kinase active sites .

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name (CAS) Substituents Molecular Formula Key Features Potential Applications
Target Compound (104632-25-9) N²,N⁶-dipropyl, (S)-configured C₁₃H₂₄Cl₂N₄S High lipophilicity; chiral specificity Kinase inhibition, immunomodulation
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (106092-11-9) None C₇H₁₃N₃S Lower logP; reduced bioavailability Scaffold for further derivatization
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (57634-55-6) (R)-configured C₇H₁₃N₃S Enantiomeric differences in target binding Chiral drug development
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (17583-10-7) Ketone at position 7 C₇H₈N₂OS Polar functional group; potential metabolic instability Antioxidant lead compound

Biologische Aktivität

(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₁₄Cl₂N₄S
  • Molecular Weight : 302.26 g/mol
  • CAS Number : 191217-81-9

This compound features a tetrahydrobenzo[d]thiazole core with propyl groups at the N2 and N6 positions, which influences its lipophilicity and biological activity.

Research indicates that this compound exhibits various biological activities:

  • Inhibition of Bacterial DNA Gyrase : The compound has been identified as an inhibitor of bacterial DNA gyrase B (GyrB), which is crucial for bacterial DNA replication. Theoretical and experimental studies suggest that it interacts with specific amino acids in the GyrB binding pocket, leading to effective inhibition of bacterial growth .
  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess antitumor properties by inhibiting key pathways involved in cancer cell proliferation.
  • Neuroprotective Effects : The compound is structurally related to pramipexole, a drug used to treat Parkinson's disease. It may enhance dopaminergic neurotransmission and exhibit neuroprotective effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFocusKey Findings
DNA Gyrase InhibitionIdentified as a potent inhibitor with specific binding interactions.
Antitumor ActivityDemonstrated potential antitumor effects in vitro.
Neuroprotective EffectsRelated to pramipexole; may enhance dopaminergic signaling.
Corrosion InhibitionExhibited properties as a corrosion inhibitor in acidic media.

Case Studies

  • Inhibition Studies : A study conducted on various derivatives showed that certain modifications to the tetrahydrobenzo[d]thiazole structure can significantly enhance inhibitory activity against GyrB . This highlights the importance of structure-activity relationships (SAR) in designing more effective inhibitors.
  • Therapeutic Applications : Clinical relevance was noted in the context of neurodegenerative diseases where similar compounds have been utilized for therapeutic purposes. The neuroprotective effects observed suggest potential applications in treating conditions like Parkinson's disease .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

Parameter (DMF/DCM) (Ethanol/AcOH)
Reaction Time2.5–3 h4 h
TemperatureRoom temp.Reflux
WorkupPrecipitationSolvent evaporation
Yield OptimizationTLC monitoringPressure reduction

Basic: What analytical techniques are critical for characterizing purity and structural confirmation?

Answer:

  • Purity analysis: HPLC (C18 column, UV detection) and elemental analysis (C, H, N, S) ensure >98% purity .
  • Structural confirmation:
    • ¹H/¹³C-NMR: Assign peaks for propyl groups (δ 0.8–1.5 ppm for CH₃, δ 2.5–3.5 ppm for NH and CH₂) and tetrahydrobenzothiazole backbone .
    • IR spectroscopy: Confirm amine (3200–3400 cm⁻¹) and thiazole (1600–1500 cm⁻¹) functionalities .
  • Chiral HPLC: Validates enantiomeric purity using cellulose-based columns (e.g., Chiralpak IC) .

Advanced: How can researchers resolve contradictions in biological activity data arising from synthesis byproducts?

Answer: Contradictions often stem from undetected impurities (e.g., unreacted intermediates or diastereomers). Mitigation strategies include:

  • Byproduct profiling: Use LC-MS to identify impurities (e.g., m/z shifts corresponding to incomplete propylation) .
  • Batch consistency testing: Compare bioactivity (e.g., kinase inhibition IC₅₀) across batches synthesized under varying conditions .
  • Dose-response normalization: Adjust activity data for purity (e.g., via HPLC-adjusted concentration).

Advanced: What methodological considerations ensure enantiomeric purity during synthesis?

Answer:

  • Asymmetric synthesis: Use chiral auxiliaries (e.g., (S)-proline) or enantioselective catalysts (e.g., Ru-BINAP complexes) to favor the (S)-configuration.
  • Chiral resolution: Separate racemic mixtures via preparative chiral HPLC (e.g., Chiralcel OD-H) or diastereomeric salt formation with tartaric acid derivatives .
  • Validation: Confirm enantiopurity with polarimetry ([α]D²⁵) or X-ray crystallography for absolute configuration .

Basic: What are common challenges in purifying dihydrochloride salts, and how are they addressed?

Answer: Challenges include hygroscopicity and low solubility in organic solvents. Solutions:

  • Precipitation: Add ice-cold water or ether to precipitate the salt .
  • Recrystallization: Use ethanol/water mixtures (4:1 v/v) at 0–4°C .
  • Drying: Employ high-vacuum desiccators with P₂O₅ to prevent hydration .

Advanced: How should researchers design experiments to evaluate kinase inhibition activity?

Answer:

  • In vitro assays: Use fluorescence-based ADP-Glo™ Kinase Assays (e.g., EGFR, VEGFR2) with ATP concentrations near Km .
  • Selectivity profiling: Test against a panel of 50+ kinases to identify off-target effects.
  • In vivo models: Administer the compound (1–10 mg/kg, IP/IV) in xenograft models and measure tumor volume reduction via MRI .

Q. Table 2: Example Kinase Inhibition Data

KinaseIC₅₀ (nM)Selectivity Index (vs. EGFR)
EGFR12.31.0
VEGFR2145.60.08
c-Kit>1000<0.01

Basic: How to validate stereochemical configuration post-synthesis?

Answer:

  • X-ray crystallography: Resolve crystal structure to confirm (S)-configuration .
  • Optical rotation: Compare [α]D²⁵ with literature values (e.g., +15° to +25° for (S)-enantiomer) .

Advanced: What strategies enable analog synthesis for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications: Replace the tetrahydrobenzothiazole with tetrahydroisoquinoline () or introduce halogens ().
  • Side-chain variation: Substitute propyl groups with cyclopropyl or aryl moieties via Suzuki coupling .
  • Bioisosteres: Replace thiazole with oxazole or pyridine rings to modulate lipophilicity (clogP) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.